molecular formula C9H14O B14216948 6-Methylspiro[3.4]octan-5-one CAS No. 820222-47-7

6-Methylspiro[3.4]octan-5-one

Katalognummer: B14216948
CAS-Nummer: 820222-47-7
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: RDFFTBUPNJPDNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylspiro[34]octan-5-one is a unique organic compound characterized by its spirocyclic structure The spiro[34]octane framework features a bicyclic system where two rings are connected through a single carbon atom The presence of a methyl group at the 6th position and a ketone functional group at the 5th position further defines its chemical identity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylspiro[3.4]octan-5-one can be achieved through several methods. One common approach involves the annulation of cyclopentane and cyclobutane rings. The process typically starts with readily available starting materials and involves conventional chemical transformations. For instance, the annulation strategy may include the use of cyclopentanone and a suitable alkylating agent under basic conditions to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylspiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or sulfonates.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methylspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Methylspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to target proteins or enzymes .

Vergleich Mit ähnlichen Verbindungen

    Spiro[3.4]octan-5-one: Lacks the methyl group at the 6th position.

    Spiro[3.4]octan-6-one: Features a ketone group at a different position.

    2,6-Diazaspiro[3.4]octan-7-one: Contains nitrogen atoms in the ring structure.

Uniqueness: 6-Methylspiro[3.4]octan-5-one is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable target for research and development .

Eigenschaften

CAS-Nummer

820222-47-7

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

7-methylspiro[3.4]octan-8-one

InChI

InChI=1S/C9H14O/c1-7-3-6-9(8(7)10)4-2-5-9/h7H,2-6H2,1H3

InChI-Schlüssel

RDFFTBUPNJPDNB-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(C1=O)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.